4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide
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Overview
Description
4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a picolinamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) as reactants . These amides can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common for quality control .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may form key intermediates that participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-6-formyl-N,N-dimethylnicotinamide: Similar in structure but with a nicotinamide moiety.
3-Formylphenylboronic Acid: Contains a formyl group and a boronic acid moiety.
4-Formylphenylboronic Acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position.
Uniqueness
4-Cyclopropoxy-6-formyl-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H14N2O3 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-formyl-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)12(16)11-6-10(17-9-3-4-9)5-8(7-15)13-11/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
WIVIQIKBJXTMHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC(=N1)C=O)OC2CC2 |
Origin of Product |
United States |
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